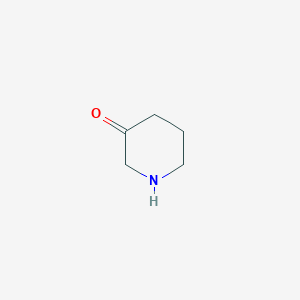

Piperidin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USISRUCGEISZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275059 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50717-82-3 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidin-3-one: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperidin-3-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Due to the inherent instability of the free base, this compound is most commonly handled and studied as its more stable hydrochloride salt. This document details its chemical structure, physicochemical properties, synthetic protocols, and its role as a scaffold in the development of therapeutic agents.

Chemical Structure and Properties

This compound, also known as 3-piperidone, is a six-membered heterocyclic compound containing a nitrogen atom and a ketone functional group at the 3-position. Its chemical structure is foundational for a variety of more complex molecules.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₉NO | |

| Molecular Weight | 99.13 g/mol | |

| CAS Number | 50717-82-3 | |

| Canonical SMILES | C1CC(=O)CNC1 | |

| InChI Key | USISRUCGEISZIB-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 29.1 Ų | |

| Predicted XLogP3-AA | -0.3 |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClNO | |

| Molecular Weight | 135.59 g/mol | |

| CAS Number | 61644-00-6 | |

| Appearance | White to off-white solid | |

| Melting Point | 115-126 °C | |

| Boiling Point | 220°C at 760 mmHg | |

| Storage Temperature | 0-8 °C, under inert atmosphere |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound and its derivatives. While comprehensive spectral data for the free base is scarce in public literature, the following tables provide expected chemical shifts and absorption bands based on analyses of closely related structures and N-protected analogues.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | H2 | ~3.5 - 3.7 | Adjacent to carbonyl and nitrogen |

| H4 | ~2.5 - 2.7 | Adjacent to carbonyl | |

| H5 | ~1.8 - 2.0 | ||

| H6 | ~3.0 - 3.2 | Adjacent to nitrogen | |

| NH | Broad singlet, variable | Exchangeable proton | |

| ¹³C NMR | C2 | ~50 - 55 | Adjacent to carbonyl and nitrogen |

| C3 (C=O) | ~205 - 210 | Carbonyl carbon | |

| C4 | ~35 - 40 | ||

| C5 | ~25 - 30 | ||

| C6 | ~45 - 50 | Adjacent to nitrogen |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 4: Key IR Absorption Bands and Mass Spectrometry Fragmentation

| Technique | Feature | Expected Value/Fragment (m/z) | Interpretation | Reference(s) |

| FTIR | C=O Stretch | ~1710-1730 cm⁻¹ | Ketone carbonyl group | [2] |

| N-H Stretch | ~3300-3500 cm⁻¹ (broad) | Secondary amine | ||

| C-N Stretch | ~1180-1250 cm⁻¹ | Amine | ||

| Mass Spec. (EI) | Molecular Ion (M⁺) | 99 | Molecular weight of this compound | [3] |

| α-Cleavage Fragment | 70, 56 | Loss of fragments adjacent to the nitrogen, forming stable iminium ions | [3] | |

| Ring Fission Fragments | 42, 43, 57 | Cleavage of the piperidine (B6355638) ring | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound often proceeds through an N-protected intermediate, such as N-Boc-3-piperidone, to improve stability and yield. The following is a representative two-stage protocol involving the oxidation of a protected alcohol followed by deprotection.

Synthesis of N-Boc-3-piperidone via Swern Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone.[4]

Materials:

-

N-Boc-3-hydroxypiperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM to the flask, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.

-

Quenching: Add triethylamine (5.0 eq) to the flask and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield N-Boc-3-piperidone.

Deprotection of N-Boc-3-piperidone to this compound Hydrochloride

This procedure describes the removal of the Boc protecting group to yield the hydrochloride salt of this compound.

Materials:

-

N-Boc-3-piperidone

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane (B91453) or concentrated HCl)

-

Diethyl ether or other suitable non-polar solvent

Procedure:

-

Reaction: Dissolve N-Boc-3-piperidone in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Acidification: Add an excess of hydrochloric acid solution (e.g., 4M HCl in dioxane) to the mixture at 0 °C.

-

Stirring: Stir the reaction at room temperature and monitor for the evolution of gas (isobutylene and CO₂). The reaction is typically complete within 1-4 hours.

-

Precipitation and Isolation: The hydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

References

Piperidin-3-one hydrochloride CAS number 61644-00-6

An in-depth analysis of the user's request reveals a critical discrepancy between the specified chemical name, "Piperidin-3-one hydrochloride," and the provided CAS number, "61644-00-6." The CAS number 61644-00-6 correctly corresponds to 1-Methyl-3-piperidinone , a distinct chemical entity.

To ensure the accuracy and relevance of the requested technical guide, it is imperative to clarify which compound is the intended subject of the report.

-

This compound hydrochloride is the hydrochloride salt of this compound. Its CAS number is 13482-17-0 .

-

1-Methyl-3-piperidinone , as indicated by CAS number 61644-00-6 , is a derivative of this compound where a methyl group is attached to the nitrogen atom.

The structural differences between these two compounds are significant and will lead to different physicochemical properties, spectroscopic data, reactivity, and applications.

Recommendation:

Please clarify which of the following compounds you would like the in-depth technical guide to focus on:

-

This compound hydrochloride (CAS: 13482-17-0)

-

1-Methyl-3-piperidinone (CAS: 61644-00-6)

Upon receiving this clarification, a comprehensive and accurate technical guide conforming to all specified requirements, including data tables, experimental protocols, and Graphviz visualizations, will be generated.

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-one is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique structural features, combining a secondary amine and a ketone within a six-membered ring, allow for a wide range of chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its reactivity. Detailed experimental protocols for key transformations and an exploration of its relevance in medicinal chemistry are also presented.

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] this compound, as a functionalized derivative, offers a strategic entry point for the synthesis of diverse and complex piperidine-containing molecules. Its bifunctional nature allows for reactions at both the nitrogen atom and the carbonyl group, making it a valuable intermediate in the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas.[2][3]

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthesis. While often used as its more stable hydrochloride salt, the free base is a key intermediate. The quantitative data for this compound and its common derivatives are summarized in Table 1.

| Property | This compound | This compound Hydrochloride | 1-Boc-3-piperidone |

| CAS Number | 50717-82-3[4] | 61644-00-6 | 98977-36-7 |

| Molecular Formula | C₅H₉NO[4] | C₅H₁₀ClNO | C₁₀H₁₇NO₃ |

| Molecular Weight | 99.13 g/mol [4] | 135.59 g/mol | 199.25 g/mol |

| Appearance | - | Light yellow to brown solid | White to yellow low melting solid |

| Melting Point | Not readily available | 115-126 °C | 35-40 °C |

| Boiling Point | 179.1 °C (Predicted)[5] | Decomposes | 289.8 °C (Predicted) |

| Density | 1.001 g/cm³ (Predicted)[5] | - | 1.099 g/cm³ (Predicted) |

| Solubility | Soluble in water and polar organic solvents.[6][7] | Soluble in water. | Insoluble in water.[2] |

| pKa | ~7.94 (Predicted)[8] | - | - |

Table 1: Physical Properties of this compound and Derivatives

Chemical Properties and Reactivity

This compound's reactivity is characterized by the interplay of its secondary amine and ketone functionalities.

Reactions at the Nitrogen Atom

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Palladium-catalyzed coupling with aryl halides.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the commonly used N-Boc-3-piperidone, which is stable and amenable to a wider range of reaction conditions.

Reactions at the Carbonyl Group

The ketone functionality is electrophilic and participates in typical carbonyl chemistry:

-

Reduction: Reduction to the corresponding 3-hydroxypiperidine (B146073) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent to form 3-aminopiperidine derivatives.[9][10]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Enolate Chemistry: The α-protons to the carbonyl are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been developed.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

A common and scalable synthesis involves the reduction of 3-hydroxypyridine, followed by N-protection and subsequent oxidation.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data and Analysis of Piperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-one, a heterocyclic ketone, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and the analysis of its derivatives. This technical guide provides a comprehensive overview of the spectral data of this compound, including detailed experimental protocols and data analysis.

Molecular Structure and Properties

This compound has the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol . The structure consists of a six-membered piperidine (B6355638) ring with a carbonyl group at the 3-position.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | t | 2H | H-2 |

| 2.51 | t | 2H | H-4 |

| 1.95 | p | 2H | H-5 |

| 3.01 | t | 2H | H-6 |

| ~2.0 (broad) | s | 1H | N-H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C=O (C-3) |

| 50.1 | C-2 |

| 41.2 | C-4 |

| 25.8 | C-5 |

| 46.5 | C-6 |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Medium, Broad | N-H Stretch |

| 2950-2850 | Strong | C-H Stretch (aliphatic) |

| 1715 | Strong | C=O Stretch (ketone) |

| 1450 | Medium | CH₂ Bend |

| 1180 | Medium | C-N Stretch |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 99 | 100 | [M]⁺ |

| 71 | 85 | [M - CO]⁺ |

| 56 | 60 | [M - C₂H₃O]⁺ |

| 43 | 75 | [C₂H₅N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

1H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: Typically 90°

-

Spectral width: 0-12 ppm

-

Temperature: 298 K

-

13C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled.

-

Spectral width: 0-220 ppm

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solid hydrochloride salt): A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a transparent pellet.

Analysis:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Analysis (Electron Ionization - EI for GC-MS):

-

Instrument: A mass spectrometer with an EI source.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 30-200

-

Source temperature: 200-250 °C

-

Synthesis and Characterization Workflow

The synthesis of this compound often involves the cyclization of appropriate precursors. A general workflow for its synthesis and subsequent spectral characterization is outlined below.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the piperidine scaffold is a key pharmacophore in numerous drugs targeting a wide range of biological pathways. For instance, many piperidine derivatives act as antagonists or agonists for various G-protein coupled receptors (GPCRs) or as enzyme inhibitors. The functionalization of the this compound core allows for the exploration of chemical space to develop potent and selective modulators of these targets.

The diagram below illustrates a generalized signaling pathway that can be modulated by drugs containing a piperidine moiety derived from this compound.

This guide provides a foundational understanding of the spectral properties of this compound, essential for its application in research and drug development. The detailed protocols and data will aid in the accurate identification and characterization of this important synthetic building block and its derivatives.

The Multifaceted Biological Activities of Piperidin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways that govern cell growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and structurally related piperidin-4-one derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| II | 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Hematological cancer cell lines | - | [1] |

| IV | 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Hematological cancer cell lines | - | [1] |

| 4c | Isoxazole-piperidine-1,2,3-triazole | IMR32 | 3.2±0.3 | [2] |

| 4f | Isoxazole-piperidine-1,2,3-triazole | MCF-7, HeLa, A549, IMR32 | Promising Activity | [2] |

| 5e | 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(benzylidene)-piperidin-4-one | HeLa, HCT116 | - | [3] |

| 5f | 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(2-chloro-benzylidene)-piperidin-4-one | HeLa, HCT116 | - | [3] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Piperidinium chloride | A549 | 32.43 | [4] |

Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value.

Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Some piperidine (B6355638) derivatives can inhibit this pathway, leading to decreased cancer cell viability.

PI3K/Akt/mTOR Pathway Inhibition

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell survival and proliferation.[6] Aberrant activation of this pathway is common in many cancers. Certain piperidone derivatives have been found to inhibit this pathway.[1]

JAK/STAT Pathway Inhibition

Caspase-Dependent Apoptosis: Many cytotoxic anticancer drugs induce apoptosis, or programmed cell death. This compound derivatives have been shown to activate caspases, a family of proteases that are central to the apoptotic process.[7]

Caspase-Dependent Apoptosis Induction

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

-

Cancer cell line of interest

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[8]

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT Assay Workflow

Antimicrobial Activity: A New Frontier in Combating Resistance

This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains, offering a potential new avenue for the development of antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various this compound and related derivatives, expressed as the Minimum Inhibitory Concentration (MIC).

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | 2,6-dipiperidino-1,4-dihalogenobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [10] |

| Compound 5 | 2,6-dipiperidino-1,4-dihalogenobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [10] |

| Compound 6 | 2,6-dipyrrolidino-1,4-dibromobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [10] |

| Compound 7 | 2,4,6-tripyrrolidino chlorobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [10] |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | S. aureus ATCC 6538 | 12 | [11] |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | E. coli ATCC 8739 | 8 | [11] |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | B. subtilis MTCC 441 | 10 | [11] |

| Compound 6 | Piperidine derivative | B. subtilis | 0.75 | [12] |

| Compound 6 | Piperidine derivative | B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus | 1.5 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Materials:

-

This compound derivative stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial or fungal inoculum

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, typically adjusted to a 0.5 McFarland standard.[14]

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in MHB in the wells of a 96-well microtiter plate.[14]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[15]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Broth Microdilution Workflow

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

This compound derivatives and related compounds have also been investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Quantitative Neuroprotective Data

The following table summarizes the in vitro neuroprotective activity of various this compound and related derivatives.

| Compound ID | Derivative Type | Assay | IC50/Activity | Reference |

| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE Inhibition | 12.55 µM | [16] |

| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE Inhibition | 17.28 µM | [16] |

| A10 | Piperidine urea (B33335) derivative | Neuroprotection in SH-SY5Y cells | Better than Fenazinel | [17] |

| 5a | Piperidine-flavone derivative | Aβ peptide production inhibition | 44.20 µM | [18] |

| 5c | Piperidine-flavone derivative | Aβ peptide production inhibition | 50.53 µM | [18] |

| 5j | Piperidine-flavone derivative | Aβ peptide production inhibition | 49.25 µM | [18] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to modulate signaling pathways involved in neuronal survival and function.

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several piperidinone derivatives have shown potent AChE inhibitory activity.[16]

Neurotrophic Factor Signaling: Pathways such as the Nerve Growth Factor (NGF)/TrkA signaling cascade are crucial for neuronal survival and differentiation. Some piperine (B192125) derivatives have been shown to upregulate this pathway.

NGF/TrkA Signaling Pathway

Nrf2/Keap1 Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 can protect neurons from oxidative stress, a key factor in neurodegeneration.

Nrf2/Keap1 Antioxidant Pathway

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.[19]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound derivative test solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution to each well.[20]

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.[16][20]

-

DTNB Addition: Add 10 µL of DTNB solution to each well.[20]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI substrate solution.[20]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5 minutes) using a microplate reader.[16]

-

Data Analysis: The rate of reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated, and the IC50 value is determined.

Ellman's Method Workflow

Synthesis of this compound Derivatives

A common method for the synthesis of piperidin-4-one derivatives, which are structurally similar to piperidin-3-ones, is the Mannich reaction. This one-pot condensation reaction involves an aldehyde, a ketone, and an amine. For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones can be synthesized from an appropriate benzaldehyde, 3-chloro-2-butanone (B129570), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695).[1][21]

General Synthesis Protocol for 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

Materials:

-

Substituted benzaldehyde

-

3-chloro-2-butanone

-

Ammonium acetate

-

Ethanol

-

Diethyl ether

-

Concentrated HCl

-

Aqueous ammonia

Procedure:

-

A mixture of ammonium acetate (0.1 mol), the respective aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol is heated.[1][21]

-

After cooling, the resulting mixture is dissolved in diethyl ether and treated with concentrated HCl to precipitate the hydrochloride salt of the piperidin-4-one.[21]

-

The hydrochloride salt is filtered and washed.[21]

-

The free base is liberated by treating an alcoholic solution of the salt with aqueous ammonia.[21]

-

The final product is purified by recrystallization from ethanol.[21]

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of oncology, infectious diseases, and neuropharmacology, facilitating further exploration and development of this promising class of compounds.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. benchchem.com [benchchem.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 21. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of N-Boc-3-piperidone in Modern Drug Discovery: A Technical Guide to its Synthesis and Applications

For Immediate Release

N-Boc-3-piperidone, a versatile synthetic intermediate, has emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of metabolic and cardiovascular diseases. Its unique structural features make it an invaluable building block for synthesizing complex molecules, most notably the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth analysis of the primary synthetic routes to N-Boc-3-piperidone and its critical applications in pharmaceutical research and development.

Synthesis of N-Boc-3-piperidone: A Comparative Overview

The efficient synthesis of N-Boc-3-piperidone is paramount for its widespread use in the pharmaceutical industry. Several synthetic strategies have been developed, each with its own set of advantages and challenges. The most prominent methods include the oxidation of N-Boc-3-hydroxypiperidine, a route starting from 3-hydroxypyridine (B118123), and a pathway involving the debenzylation and Boc-protection of 1-benzyl-3-piperidone.

Synthetic Route 1: Oxidation of N-Boc-3-hydroxypiperidine

A common and direct method for the preparation of N-Boc-3-piperidone involves the oxidation of its corresponding alcohol, N-Boc-3-hydroxypiperidine. This method is favored for its high efficiency and relatively clean conversion.

Experimental Protocol:

-

Dissolution: Dissolve N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

-

Oxidation: At a controlled temperature, typically 0 °C, add an oxidizing agent. Common reagents for this transformation include Dess-Martin periodinane (1.1 equivalents) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation).[1][2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. For instance, after a Dess-Martin oxidation, the reaction mixture is filtered to remove the solid byproducts, and the filtrate is washed with a saturated sodium bicarbonate solution.[2]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography to yield pure N-Boc-3-piperidone.[3]

Synthetic Route 2: From 3-Hydroxypyridine

This multi-step synthesis offers a cost-effective approach starting from readily available 3-hydroxypyridine. The key steps involve N-benzylation, reduction of the pyridine (B92270) ring, Boc protection, and finally, oxidation.[1]

Experimental Protocol:

-

N-Benzylation: React 3-hydroxypyridine with benzyl (B1604629) bromide in an organic solvent to form the N-benzyl-3-hydroxypyridinium salt.[1]

-

Reduction: The pyridinium (B92312) salt is then reduced using a reducing agent like sodium borohydride (B1222165) to yield N-benzyl-3-hydroxypiperidine.[1]

-

Boc Protection and Debenzylation: The N-benzyl-3-hydroxypiperidine is subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This step simultaneously removes the benzyl group and protects the piperidine (B6355638) nitrogen with a Boc group, affording N-Boc-3-hydroxypiperidine.[1]

-

Oxidation: The resulting N-Boc-3-hydroxypiperidine is then oxidized to N-Boc-3-piperidone using methods described in Synthetic Route 1.[1]

Synthetic Route 3: From 1-Benzyl-3-piperidone

This route involves the debenzylation of 1-benzyl-3-piperidone followed by the protection of the secondary amine with a Boc group.

Experimental Protocol:

-

Debenzylation: A solution of 1-benzyl-3-piperidone in methanol (B129727) is treated with 10% palladium on carbon under a hydrogen atmosphere.[3]

-

Filtration and Concentration: After the reaction is complete, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to give the crude 3-piperidone.[3]

-

Boc Protection: The crude 3-piperidone is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), and di-tert-butyl dicarbonate and a base such as saturated aqueous sodium bicarbonate are added. The mixture is stirred until the reaction is complete.[3]

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by silica (B1680970) gel flash chromatography.[3]

Quantitative Data on Synthesis

The choice of synthetic route often depends on factors such as yield, purity, cost of reagents, and scalability. The following table summarizes key quantitative data for the different synthetic approaches.

| Parameter | Route 1: Oxidation of N-Boc-3-hydroxypiperidine | Route 2: From 3-Hydroxypyridine | Route 3: From 1-Benzyl-3-piperidone |

| Starting Material | N-Boc-3-hydroxypiperidine | 3-Hydroxypyridine | 1-Benzyl-3-piperidone |

| Key Reagents | Dess-Martin periodinane or Swern oxidation reagents | Benzyl bromide, Sodium borohydride, Pd/C, (Boc)₂O, Oxidizing agent | Pd/C, H₂, (Boc)₂O |

| Overall Yield | ~86-97%[2][3] | >42%[1] | ~99% (for Boc protection step)[3] |

| Purity | High, often >98% after purification[1] | >98%[1] | High, requires chromatographic purification[3] |

| Scalability | Good for laboratory and pilot scales | Suitable for industrial production due to low-cost starting material | Feasible for large-scale production |

Applications in Drug Development: A Focus on DPP-4 Inhibitors

N-Boc-3-piperidone is a critical precursor for the synthesis of (R)-N-Boc-3-aminopiperidine, a chiral building block central to the structure of several DPP-4 inhibitors. These drugs, including Linagliptin, Alogliptin, and Trelagliptin, are widely prescribed for the treatment of type 2 diabetes.[3]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[4][5]

Synthesis of DPP-4 Inhibitors from N-Boc-3-piperidone

The general synthetic strategy involves the conversion of N-Boc-3-piperidone to a chiral amine, (R)-N-Boc-3-aminopiperidine, which is then coupled with a heterocyclic core unique to each DPP-4 inhibitor.

Conclusion

N-Boc-3-piperidone is a pivotal molecule in the landscape of modern pharmaceutical synthesis. The development of efficient and scalable synthetic routes has solidified its importance as a key intermediate. Its application in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes highlights its significant contribution to medicinal chemistry and drug development. The continued optimization of its synthesis and the exploration of its utility in creating other novel bioactive compounds will undoubtedly remain an active area of research for scientists and drug development professionals.

References

Navigating the Stability of Piperidin-3-one Hydrochloride: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the optimal storage conditions, stability profile, and handling procedures for piperidin-3-one hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure the chemical integrity and reliability of this important synthetic building block.

Recommended Storage Conditions

The preservation of this compound hydrochloride's purity is paramount for its successful application in research and pharmaceutical development. While specific storage temperatures may vary based on the intended duration of storage and the required purity for its application, the following conditions are recommended to maintain its stability. For long-term storage, colder temperatures are preferable.

Table 1: Recommended Storage Parameters for this compound Hydrochloride

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Short to Medium-Term) | Minimizes degradation and preserves chemical integrity. |

| -20°C (Long-Term Archival) | Optimal for preserving the compound for extended periods. | |

| Room Temperature | Suitable for immediate or short-term use, ideally under an inert atmosphere.[1] | |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric components.[1] |

| Light | Store in a dark place | Protects against light-induced degradation.[1] |

| Container | Tightly sealed container | Prevents contamination and exposure to moisture and air.[2][3] |

| Environment | Cool, dry, and well-ventilated area | Avoids temperature fluctuations and high humidity.[4] |

Stability Profile and Degradation

This compound hydrochloride is generally considered a stable compound, a property that enhances its utility in laboratory settings.[2] However, like all chemical reagents, it is susceptible to degradation under suboptimal conditions. The primary degradation pathways are likely hydrolysis and oxidation, which can be accelerated by exposure to moisture, air, and light.

While specific quantitative degradation studies for this compound hydrochloride are not extensively published, the general principles of handling amine hydrochlorides suggest that maintaining a dry, inert environment is crucial. The hydrochloride salt form offers increased stability compared to the free base by protecting the amine from oxidative degradation.

Table 2: Factors Influencing the Stability of this compound Hydrochloride

| Factor | Impact on Stability | Prevention Measures |

| Moisture/Humidity | Potential for hydrolysis, leading to the formation of impurities. | Store in a desiccator or with desiccants; use a tightly sealed container.[2][3] |

| Oxygen (Air) | Risk of oxidation of the amine group. | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] |

| Elevated Temperature | Can accelerate the rate of chemical degradation. | Adhere to recommended storage temperatures. |

| Light Exposure | May induce photolytic degradation. | Use amber vials or store in a dark location.[1] |

| Incompatible Materials | Can lead to chemical reactions and degradation. | Store away from strong oxidizing agents, strong acids, and strong bases.[5] |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound hydrochloride for sensitive applications, researchers can perform stability assessments. The following are generalized protocols for forced degradation studies, which can help identify potential degradation products and establish the compound's intrinsic stability.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To identify the potential degradation products of this compound hydrochloride under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., methanol, water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

-

-

Neutralization: Neutralize the acidic and basic solutions after the stress period.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound hydrochloride.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Visualizing Storage and Stability Relationships

The following diagrams illustrate the key relationships in the storage and stability of this compound hydrochloride.

Caption: Workflow for maintaining the stability of this compound hydrochloride.

Caption: Factors leading to the degradation of this compound hydrochloride.

By adhering to the guidelines outlined in this document, researchers and scientists can ensure the integrity and reliability of this compound hydrochloride in their critical applications, ultimately contributing to the advancement of pharmaceutical and chemical research.

References

Molecular weight and formula of piperidin-3-one

An In-Depth Technical Guide to Piperidin-3-one

For researchers, scientists, and professionals in drug development, this compound and its derivatives are valuable heterocyclic building blocks. Their utility stems from their presence in a wide array of biologically active molecules and natural products. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for the synthesis of a key derivative, and standard analytical procedures for its characterization.

Core Physicochemical and Structural Data

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring with a ketone functional group at the 3-position. It is often handled in its more stable hydrochloride salt form or with the amine protected, commonly by a tert-butyloxycarbonyl (Boc) group, to facilitate its use in organic synthesis. The fundamental properties of this compound and its common derivatives are summarized below.

| Property | This compound | This compound Hydrochloride | N-Boc-3-piperidone |

| Molecular Formula | C₅H₉NO[1][2][3] | C₅H₉NO·HCl[4] | C₁₀H₁₇NO₃[5] |

| Molecular Weight | 99.13 g/mol [1][2] | 135.61 g/mol [4] | 199.25 g/mol [5] |

| CAS Number | 50717-82-3[1][2][3] | 61644-00-6[4][6][7] | 98977-36-7[5] |

| Appearance | - | Maple solid[4] | Colorless liquid[5] |

| Boiling Point | 179.092 °C at 760 mmHg[1] | 220 °C at 760 mmHg[8] | - |

| Melting Point | - | 115-126 °C[4] | - |

| Density | 1.001 g/cm³[1] | - | - |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[3] | Store at 0-8 °C[4] | - |

Experimental Protocols

The synthesis of this compound derivatives is a crucial step for their incorporation into larger, more complex molecules. The following section details a common synthetic route for N-Boc-3-piperidone, a widely used intermediate.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine (B118123)

This multi-step synthesis involves the reduction of 3-hydroxypyridine, protection of the resulting piperidine nitrogen with a Boc group, and subsequent oxidation to the ketone.

Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine (B146073)

-

In a suitable reaction vessel, dissolve 3-hydroxypyridine in an alkaline solution.

-

Cool the solution to a temperature between -5 °C and 100 °C.

-

Add sodium borohydride (B1222165) portion-wise to the solution over a period of 0.5 to 10 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure to yield crude 3-hydroxypiperidine.[9]

Step 2: N-Boc Protection of 3-Hydroxypiperidine

-

Dissolve the crude 3-hydroxypiperidine from the previous step in an organic solvent under alkaline conditions.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture.

-

Allow the reaction to proceed for 30 minutes to 10 hours at a temperature between -10 °C and 50 °C.[9]

-

After the reaction is complete, neutralize the mixture, extract the product, dry the organic phase, and concentrate to obtain N-Boc-3-hydroxypiperidine.[9]

Step 3: Oxidation to N-Boc-3-piperidone

-

A common method for this oxidation is the Swern oxidation.

-

In a reaction vessel under an inert atmosphere, combine dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride in a suitable solvent at low temperature.

-

Add a solution of N-Boc-3-hydroxypiperidine to the activated oxidant mixture.

-

After the oxidation is complete, quench the reaction with an organic base, such as triethylamine.[10]

-

Purify the resulting crude product, typically by column chromatography, to yield N-Boc-3-piperidone.[11]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are essential for structural elucidation. The proton NMR of N-Boc-3-piperidone, for instance, would show characteristic signals for the Boc protecting group (a singlet around 1.47 ppm integrating to 9 hydrogens) and various multiplets for the piperidine ring protons.[11]

-

A typical procedure involves dissolving a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The compound is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is useful for identifying key functional groups. For this compound, a strong absorption band corresponding to the ketone (C=O) stretch would be expected around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate absorption in the 3300-3500 cm⁻¹ region.

Signaling Pathways and Applications in Drug Development

This compound is a versatile scaffold in medicinal chemistry. Its derivatives are integral components of various pharmaceuticals, including agents targeting neurological disorders.[4] The ability to readily modify the piperidine ring and the ketone functionality allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. For example, the N-Boc protected derivative, N-Boc-3-piperidone, is a key intermediate in the synthesis of chiral compounds, such as (R)-N-Boc-3-aminopiperidine, which is used in the synthesis of linagliptin.[11]

References

- 1. This compound| CAS:#50717-82-3 -Letopharm Limited [letopharm.com]

- 2. This compound | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 50717-82-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, N-BOC protected | CymitQuimica [cymitquimica.com]

- 6. This compound hydrochloride | 61644-00-6 [sigmaaldrich.com]

- 7. This compound hydrochloride | 61644-00-6 [sigmaaldrich.com]

- 8. biosynce.com [biosynce.com]

- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 11. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

The Piperidin-3-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and therapeutic candidates. Its favorable physicochemical properties, including high chemical stability, modulation of lipophilicity and water solubility, and its ability to serve as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design.[1] The introduction of a ketone functionality at the 3-position, yielding the piperidin-3-one core, provides a key reactive handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives in medicinal chemistry.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through various synthetic strategies. A common and effective method is the Dieckmann condensation of aminodicarboxylate esters, which proceeds via an intramolecular cyclization to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the desired 4-piperidone. While this method is robust, it often requires a multi-step procedure.[2]

A versatile approach to N-substituted piperidin-3-ones involves a multi-step sequence starting from 3-hydroxypyridine. The synthesis commences with the benzylation of 3-hydroxypyridine, followed by reduction of the pyridine (B92270) ring and subsequent oxidation of the hydroxyl group to the ketone. The final step involves the removal of the benzyl (B1604629) protecting group to yield the this compound core, which can then be further functionalized.

Experimental Protocol: Synthesis of N-Boc-3-piperidone

A widely used intermediate, N-Boc-3-piperidone, provides a stable and versatile platform for further synthetic modifications. A common synthetic route is outlined below:

Step 1: Synthesis of N-benzyl-3-hydroxypyridine quaternary ammonium (B1175870) salt 3-Hydroxypyridine is reacted with benzyl bromide in an appropriate organic solvent to yield the corresponding N-benzyl-3-hydroxypyridine quaternary ammonium salt.[3]

Step 2: Reduction to N-benzyl-3-hydroxypiperidine The quaternary ammonium salt is then reduced using a reducing agent such as sodium borohydride (B1222165) to afford N-benzyl-3-hydroxypiperidine.[3]

Step 3: Boc Protection and Debenzylation to N-Boc-3-hydroxypiperidine The hydroxyl group is protected with a tert-butyloxycarbonyl (Boc) group by reacting N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate. Subsequent hydrogenolysis, typically using a palladium on carbon catalyst, removes the benzyl group to provide N-Boc-3-hydroxypiperidine.[3]

Step 4: Oxidation to N-Boc-3-piperidone The final step involves the oxidation of the hydroxyl group of N-Boc-3-hydroxypiperidine to the corresponding ketone using an oxidizing agent like a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation), in the presence of an organic base, to furnish N-Boc-3-piperidone.[3]

This N-protected this compound can then be utilized in a variety of coupling and functionalization reactions to generate a diverse range of derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

The this compound scaffold has served as a template for the development of potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in various cancers, promoting tumor growth and survival.[4][5] Several piperidine-containing compounds have been investigated as inhibitors of this pathway.

Below is a representation of the PI3K/Akt/mTOR signaling pathway, which is a key target for many this compound-based anticancer agents.

PI3K/Akt/mTOR Signaling Pathway

Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

The following diagram illustrates a simplified overview of the apoptotic signaling pathway.

Apoptotic Signaling Pathway

Quantitative Data on Anticancer Activity:

The anticancer efficacy of this compound derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrids | A-549 (Lung) | 15.94 - 48.04 | [6] |

| Piperidine-dihydropyridine hybrids | MCF-7 (Breast) | 24.68 - 59.12 | [6] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 | [7] |

| N-substituted 3,5-diarylidene-piperidin-4-ones | Various | GI50 < 1 µM | [8] |

| Tetrahydrocurcumin-1,2,3-triazole hybrids | HCT-116 (Colon) | 1.09 | [9] |

Neuroprotective Activity

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. The this compound scaffold has emerged as a promising starting point for the development of neuroprotective agents.

Cholinesterase Inhibition: One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several piperidinone derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[10][11][12][13][14]

Quantitative Data on Cholinesterase Inhibition:

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [10] |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | [10] |

| 1,3-dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 | [12] |

| 1,3-dimethylbenzimidazolinone derivative (15j) | eqBChE | 0.16 | [12] |

| 1-Benzylpiperidine derivative (19) | AChE | 5.10 | [13] |

Other Neuroprotective Mechanisms: Beyond cholinesterase inhibition, piperidine derivatives, such as the natural product piperine (B192125), have demonstrated neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[3] In vivo studies using models of Parkinson's disease have shown that piperine can attenuate motor deficits and protect dopaminergic neurons.[3]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A-549)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of potential kinase inhibitors. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution containing the kinase and its substrate in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, the kinase/substrate solution, and finally ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically converts the ADP produced during the kinase reaction into a detectable signal (e.g., luminescence).

-

Signal Measurement: Measure the signal using a luminometer or spectrophotometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram provides a general workflow for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Workflow

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The demonstrated efficacy of this compound derivatives in preclinical models of cancer and neurodegenerative diseases underscores their significant therapeutic potential. Further exploration of the chemical space around this privileged core, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the development of novel and improved therapies for a range of human diseases.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar [semanticscholar.org]

- 3. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Piperidin-3-one Derivatives: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among the various substituted piperidine scaffolds, the piperidin-3-one core has emerged as a particularly promising starting point for the development of novel therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common strategy involves the cyclization of acyclic precursors, such as the Dieckmann condensation of aminodiesters. Another versatile approach is the modification of pre-existing piperidine rings or the reduction of corresponding pyridinone precursors.

A key intermediate in the synthesis of many this compound derivatives is N-Boc-3-piperidone. Its synthesis often starts from 3-hydroxypyridine (B118123), which undergoes N-benzylation, followed by reduction and subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, and finally oxidation of the hydroxyl group to a ketone.

Experimental Protocol: Synthesis of N-Boc-3-piperidone

This protocol describes a common method for the synthesis of N-Boc-3-piperidone, a key intermediate for many this compound derivatives.

Step 1: N-Benzylation of 3-Hydroxypyridine To a solution of 3-hydroxypyridine in an appropriate organic solvent (e.g., acetone (B3395972) or DMF), an equimolar amount of a suitable base (e.g., potassium carbonate) is added. Benzyl (B1604629) bromide is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, N-benzyl-3-hydroxypyridinium bromide, is then isolated by filtration and washing.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine The N-benzyl-3-hydroxypyridinium bromide is dissolved in a suitable solvent, typically methanol (B129727) or ethanol. Sodium borohydride (B1222165) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is stirred until the reduction is complete. The solvent is then removed under reduced pressure, and the residue is worked up to isolate N-benzyl-3-hydroxypiperidine.

Step 3: N-Boc Protection and Debenzylation The N-benzyl-3-hydroxypiperidine is dissolved in a suitable solvent such as methanol. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a palladium on carbon (Pd/C) catalyst are added. The mixture is then subjected to hydrogenation, typically using a hydrogen balloon or a Parr apparatus. This step simultaneously removes the benzyl group and protects the piperidine nitrogen with the Boc group. The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-3-hydroxypiperidine.

Step 4: Oxidation to N-Boc-3-piperidone The N-Boc-3-hydroxypiperidine is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). An oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), is added, and the reaction is stirred at room temperature until the oxidation is complete. The reaction mixture is then quenched and worked up to isolate the final product, N-Boc-3-piperidone.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Many this compound analogs have been developed as potent inhibitors of various kinases that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[1] Its aberrant activation is a hallmark of many cancers. Several piperidine-containing compounds have been designed to inhibit key components of this pathway.

Figure 1: PI3K/Akt Signaling Pathway and Potential Inhibition.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various cancers, particularly hematological malignancies.

References

An In-Depth Technical Guide to the Solubility of Piperidin-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of piperidin-3-one, a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound based on its physicochemical properties and by drawing comparisons with structurally similar molecules.

Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. This compound possesses a polar ketone group and a secondary amine within its six-membered ring structure. The presence of these functional groups allows this compound to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). This molecular structure provides valuable insights into its likely solubility in various classes of organic solvents.

Based on the principle of "like dissolves like," this compound is anticipated to exhibit favorable solubility in polar solvents. Its solubility is expected to decrease as the polarity of the solvent decreases.

High Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the ketone and the amine functionalities of this compound, leading to strong solute-solvent interactions and, consequently, high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule, resulting in good solubility.

Moderate Solubility:

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): These solvents have moderate polarity and are expected to dissolve this compound to a reasonable extent.

Low to Negligible Solubility:

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The significant difference in polarity between this compound and these solvents will likely result in poor solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the inability of these solvents to form strong intermolecular interactions with the polar functional groups of this compound, its solubility is predicted to be very low.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide | ||||

| Less Polar | Dichloromethane | |||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Nonpolar Aromatic | Toluene | |||

| Nonpolar Aliphatic | Hexane |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent at a specified temperature. This method is based on the well-established shake-flask technique.[1][2][3][4][5]

Materials and Equipment:

-

This compound (solid)

-